molecular formula C9H10N2O B061012 N-(Pyridin-4-yl)cyclopropanecarboxamide CAS No. 186253-90-7

N-(Pyridin-4-yl)cyclopropanecarboxamide

Numéro de catalogue: B061012
Numéro CAS: 186253-90-7
Poids moléculaire: 162.19 g/mol
Clé InChI: GDEWBNVTMKLWQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(Pyridin-4-yl)cyclopropanecarboxamide (IUPAC name: (1S,2S)-2-phenyl-N-(pyridin-4-yl)cyclopropanecarboxamide) is a cyclopropane-containing compound characterized by a carboxamide group bridging a cyclopropane ring and a pyridin-4-yl moiety. Its molecular formula is C₁₅H₁₄N₂O, with a molecular weight of 238.29 g/mol . The stereospecific (1S,2S) configuration of the cyclopropane ring and the planar pyridine group contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Méthodes De Préparation

The synthesis of N-pyridin-4-ylcyclopropanecarboxamide involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

N-pyridin-4-ylcyclopropanecarboxamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

N-pyridin-4-ylcyclopropanecarboxamide has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of N-pyridin-4-ylcyclopropanecarboxamide involves its interaction with specific molecular targets. While detailed studies are still ongoing, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Observations:

  • Substituent Diversity : The target compound’s pyridin-4-yl group distinguishes it from analogs like Compound 44 (thiazole-linked pyridine) and Cyclopropylfentanyl (piperidine-phenyl). The position of nitrogen in the pyridine ring (e.g., 4 vs. 3 in other analogs) significantly alters electronic properties and hydrogen-bonding capacity .
  • Synthetic Efficiency : Yields for analogs vary widely. For example, Compound 45 is synthesized at 9% yield, likely due to steric hindrance from the methylpiperazinyl group, whereas the target compound’s stereospecific synthesis may require specialized catalysts.

Antiprion and Neuroprotective Agents

  • Compound 44 and related derivatives demonstrate efficacy in prion disease models, attributed to their thiazole-pyridine scaffolds enhancing blood-brain barrier penetration. In contrast, the target compound’s lack of a thiazole moiety may limit its applicability in neurodegenerative diseases unless modified .
  • Compound 22 , with a cyanophenyl group, shows neuroprotective effects via GSK-3β inhibition, suggesting that electron-withdrawing groups (e.g., cyano) enhance target binding compared to the target compound’s phenyl group .

Psychoactive and Opioid Effects

  • Cyclopropylfentanyl highlights the role of the cyclopropanecarboxamide group in opioid receptor binding. Replacing its N-phenyl group with pyridin-4-yl (as in the target compound) could reduce μ-opioid receptor affinity, demonstrating how substituents dictate pharmacological profiles .

Anticancer Potential

  • Tozasertib Lactate , containing a cyclopropanecarboxamide subunit, inhibits Aurora kinases in cancer cells. The target compound’s pyridine ring could be leveraged similarly but requires functionalization (e.g., adding sulfonyl or piperazinyl groups) to enhance kinase binding .

Physicochemical Properties

  • Solubility : The pyridin-4-yl group in the target compound imparts moderate polarity, likely enhancing aqueous solubility compared to N-(1-Benzylpiperidin-4-yl) , which has a hydrophobic benzyl group.
  • Stability : Cyclopropane rings are strain-sensitive, but analogs like Compound 19 with sulfonyl groups show improved stability under physiological conditions, suggesting opportunities for structural optimization.

Activité Biologique

N-(Pyridin-4-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a cyclopropane moiety , contributing to its unique chemical reactivity. The molecular formula is C8H8N2OC_8H_8N_2O, indicating the presence of two nitrogen atoms, which are crucial for its biological activity.

Property Details
Molecular FormulaC8H8N2OC_8H_8N_2O
StructurePyridine ring + Cyclopropane
Key Functional GroupsCarboxamide

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways , particularly those involved in sterol biosynthesis . This compound has been shown to disrupt the biosynthesis of sterols in organisms such as Mycobacterium tuberculosis, potentially leading to cell membrane destabilization and cell death.

Target Enzymes

  • Sterol Biosynthesis Enzymes : The compound targets enzymes critical for sterol production, thereby inhibiting their function.
  • Receptor Binding : It is believed that this compound exerts its effects by binding to specific receptors involved in these pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies suggest potential antimicrobial properties against various pathogens.
  • Antiviral Properties : Ongoing research is evaluating its efficacy against viral infections.
  • Cancer Research : Its structural similarities with known anticancer agents prompt investigations into its anti-proliferative effects on cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound may exhibit favorable absorption and distribution characteristics, although specific data on its pharmacokinetics are still limited. The use of pharmacokinetic-pharmacodynamic (PK-PD) modeling could provide insights into its behavior in biological systems.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound:

  • A study on related compounds indicated that derivatives with similar structures displayed significant GSK-3β inhibitory activity, suggesting that this compound may also possess this capability, with IC50 values ranging from 10 to 1314 nM depending on substituents .

Comparative Analysis

The compound can be compared with similar compounds to highlight its unique properties:

Compound Name Biological Activity
Pyridine-4-carboxamideLacks cyclopropane; different reactivity
CyclopropanecarboxamideLacks pyridine; distinct applications
N-(5-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamidePotential antitumor activity

Q & A

Q. (Basic) What synthetic routes are commonly employed to synthesize N-(Pyridin-4-yl)cyclopropanecarboxamide derivatives?

Derivatives are typically synthesized via Suzuki-Miyaura cross-coupling reactions using pinacol boronate intermediates and bromopyridines. For example, compounds like N-(4-(4-(2-methoxyethoxy)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide were synthesized with yields ranging from 6% to 43% by reacting pinacolboronate intermediates with brominated pyridines under palladium catalysis . Reaction optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., dioxane/water), and purification via column chromatography.

Q. (Basic) What analytical techniques are critical for confirming the molecular structure of this compound derivatives?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., SHELXL refinement for crystal structure determination ).
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent integration and cyclopropane ring integrity. For instance, cyclopropane protons typically appear as a multiplet at δ 1.2–1.6 ppm .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. (Advanced) How can researchers address low yields in the synthesis of cyclopropanecarboxamide derivatives?

Yield discrepancies (e.g., 6% vs. 43% in ) may arise from steric hindrance, electronic effects of substituents, or side reactions. Mitigation strategies:

  • Optimize reaction conditions : Increase catalyst loading, use microwave-assisted heating, or employ high-boiling solvents (e.g., DMF) to enhance reactivity.
  • Purification adjustments : Use preparative HPLC for polar byproducts.
  • Substituent tuning : Electron-donating groups on pyridine improve coupling efficiency .

Q. (Advanced) How should researchers design experiments to evaluate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like CHK1 (e.g., compound GDC-0575 showed CHK1 inhibition at IC₅₀ = 27 nM ).
  • Solubility testing : Use DMSO or ethanol as carriers (e.g., 75 mg/mL solubility in DMSO for in vitro assays ).
  • Pharmacokinetic (PK) studies : Assess bioavailability via animal models, monitoring plasma concentration over time .

Q. (Advanced) How can contradictions in spectral or crystallographic data be resolved?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values .
  • Redundant refinement : Use SHELXL’s iterative refinement tools (e.g., TWIN/BASF commands) to resolve disordered crystal structures .
  • Repeat experiments : Ensure consistency in synthetic batches or crystallization conditions .

Q. (Advanced) What advanced crystallographic methods are recommended for structural analysis of cyclopropanecarboxamide derivatives?

  • SHELXL refinement : Leverage features like hydrogen-bond restraints, anisotropic displacement parameters, and twin refinement for high-resolution structures .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs .
  • Deposition in databases : Submit CIF files to repositories like CCDC (Cambridge Structural Database) for peer validation .

Q. (Advanced) How can structure-activity relationship (SAR) studies guide the optimization of cyclopropanecarboxamide derivatives?

  • Substituent variation : Introduce groups like 4-methylpiperazine or methoxyethoxy to pyridine rings to enhance target binding (e.g., compound 45 vs. 44 in ).
  • Bioisosteric replacement : Replace cyclopropane with spirocyclic or fused rings to improve metabolic stability.
  • In silico docking : Use software like AutoDock to predict binding affinities to targets like JAK3 or CHK1 .

Q. (Advanced) What strategies improve the solubility and formulation of this compound for in vivo studies?

  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility.
  • Nanoformulation : Use liposomes or PEGylated carriers to improve bioavailability .
  • Co-solvent systems : Combine ethanol/Cremophor EL for intraperitoneal administration .

Q. (Advanced) How can computational modeling aid in understanding the reactivity of cyclopropanecarboxamide derivatives?

  • DFT calculations : Predict reaction pathways (e.g., cyclopropane ring strain effects on nucleophilic attack).
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability over time .
  • ADMET profiling : Use tools like SwissADME to estimate absorption and toxicity risks .

Q. (Advanced) How should stability studies be conducted for cyclopropanecarboxamide derivatives under varying conditions?

  • Forced degradation : Expose compounds to heat (40–60°C), light, or acidic/basic conditions to identify degradation products via LC-MS.
  • Long-term storage : Store lyophilized powders at -20°C or -80°C to prevent hydrolysis or oxidation .
  • pH-dependent stability : Assess solubility and degradation in buffers (pH 1–9) to mimic physiological environments .

Propriétés

IUPAC Name

N-pyridin-4-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEWBNVTMKLWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.